molecular formula C12H14N4O B1450646 4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one CAS No. 2173115-76-7

4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Cat. No. B1450646
M. Wt: 230.27 g/mol
InChI Key: IJWFLHVOBVABCS-UHFFFAOYSA-N
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Description

4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (4-ADQ) is a novel and potent small molecule that has recently been studied for its potential therapeutic applications in a variety of conditions. 4-ADQ is an organic compound that belongs to the pyrazoloquinoline family and has a molecular weight of 297.4 g/mol. 4-ADQ has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. It is also known to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 4-ADQ is known to possess antioxidant, antifungal, and anti-bacterial properties.

Scientific Research Applications

Quinoxaline Derivatives

Quinoxaline and its derivatives, related to pyrazoloquinolines, are known for their wide range of applications including dyes, pharmaceuticals, and antibiotics. They have been explored for antitumoral properties and as catalysts' ligands. The synthesis methods of quinoxaline derivatives involve condensing ortho-diamines with 1,2-diketones, indicating a chemical versatility that could be relevant to the synthesis and application of "4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one" (Pareek & Kishor, 2015).

Pyrazolines and Pyrazoloquinoline Scaffolds

Pyrazolines and their derivatives, which share structural similarities with pyrazoloquinolines, exhibit a variety of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This highlights the potential for "4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one" to be investigated for similar bioactivities (Shaaban et al., 2012).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline derivatives are utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This suggests potential industrial and research applications of quinoline-related compounds in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).

Pyrazoloquinoline as Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, closely related to pyrazoloquinoline, has been extensively explored as a key element for kinase inhibitor binding, with applications spanning a broad range of kinase targets. This versatility in binding modes suggests that compounds like "4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one" could have potential applications in drug discovery, particularly in the development of new therapeutic agents (Wenglowsky, 2013).

properties

IUPAC Name

4-amino-1,7-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-6-3-8-10(9(17)4-6)11(13)7-5-14-16(2)12(7)15-8/h5-6H,3-4H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWFLHVOBVABCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 2
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 3
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 4
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 5
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4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Reactant of Route 6
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one

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